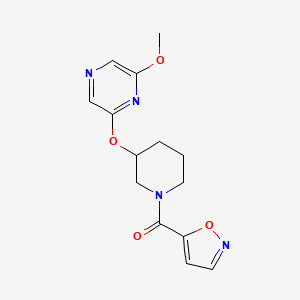

Isoxazol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity . Isoxazole derivatives have been synthesized and their structures characterized by 1H and 13C NMR, and mass spectral data .

Synthesis Analysis

A novel series of benzofuran-isoxazole hybrid heterocyclic unit has been synthesized . The synthetic approach to the new benzofuran-isoxazole hybrids has not been presented in literature up to now . The synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The structure of isoxazole has been characterized by 1H and 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The focus was either synthetic routes or chemical reactions of the nucleus or the several biological activities of the isoxazole derivatives .Physical And Chemical Properties Analysis

The empirical formula of a similar compound is C11H11NO3 and the molecular weight is 205.21 .Applications De Recherche Scientifique

Antimicrobial Activity

Isoxazole derivatives, similar to the compound , have been studied for their antimicrobial properties. For example, Patel et al. (2011) synthesized compounds related to isoxazole and evaluated their antimicrobial activity, finding variable and modest activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another study by Sangepu et al. (2016) also synthesized novel isoxazole derivatives and evaluated their antibacterial activity (Sangepu, Gandu, Anupoju, & Jetti, 2016).

Anticancer Activity

Compounds with structures similar to isoxazol-5-yl derivatives have been evaluated for their potential anticancer activity. Gouhar and Raafat (2015) prepared a compound related to isoxazol-5-yl and tested it with various nucleophiles, finding some newly synthesized compounds showing potential as anticancer agents (Gouhar & Raafat, 2015).

Enzyme Inhibition

Isoxazole derivatives have been explored for their ability to inhibit specific enzymes. Srinivas et al. (2015) synthesized 1,2-oxazine based derivatives of isoxazoles and found one compound to be a potent inhibitor of COX2, a key enzyme in the inflammatory pathway (Srinivas et al., 2015).

Herbicidal Activity

A study by Fu et al. (2021) explored the herbicidal activity of isoxazole-containing compounds. They designed and synthesized aryl-formyl piperidinone derivatives with isoxazole components and found certain compounds to be effective as herbicides (Fu et al., 2021).

Neuropharmacology

In the field of neuropharmacology, Suzuki et al. (2007) discovered novel isoxazolopyridone derivatives that act as antagonists of metabotropic glutamate receptor 7, potentially useful for understanding central nervous system functions (Suzuki et al., 2007).

Mécanisme D'action

Target of Action

The primary targets of Isoxazol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone are glucosamine-6-phosphate synthase and aspartic proteinase . These enzymes play crucial roles in various biological processes. Glucosamine-6-phosphate synthase is involved in the biosynthesis of amino sugars, while aspartic proteinase is involved in protein degradation.

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the normal function of these enzymes, leading to changes in the biochemical processes they are involved in.

Safety and Hazards

Orientations Futures

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Propriétés

IUPAC Name |

[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4/c1-20-12-7-15-8-13(17-12)21-10-3-2-6-18(9-10)14(19)11-4-5-16-22-11/h4-5,7-8,10H,2-3,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEPTPXUYNEALX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[1-(2-pyridinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2535253.png)

![methyl 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2535255.png)

![N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2535257.png)

![methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate](/img/structure/B2535260.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2535267.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]p yrimidino[4,5-b]thiophen-2-ylthio))acetamide](/img/structure/B2535268.png)

amino]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate](/img/structure/B2535269.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2535273.png)